molecular formula C11H7BrN2 B8205624 3-bromo-9H-pyrido[2,3-b]indole

3-bromo-9H-pyrido[2,3-b]indole

Cat. No. B8205624
M. Wt: 247.09 g/mol
InChI Key: DJYTWNRGOGEHRM-UHFFFAOYSA-N
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Description

3-bromo-9H-pyrido[2,3-b]indole is a useful research compound. Its molecular formula is C11H7BrN2 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Alkaloids : 3-bromoacetyl-2-tertbutoxycarbonylaminoindole is used to synthesize complex structures like imidazo[4′,5′:3,4]pyrido[2,3-b]indoles, which are crucial in the formal synthesis of alkaloids such as grossularines-1 and 2 (Molina et al., 1998).

  • Chemical Selectivity : Polyfunctionalized pyrido[2,3-b]indoles, synthesized through multicomponent domino reactions, demonstrate high chemo- and regioselectivities, making them valuable in chemical research (Hu et al., 2014).

  • Biological Effects : Derivatives like 3-amino-9H-pyrido[3,4-b]indole are known effectors in inducing sister chromatid exchanges in human cells, highlighting their biological activity and potential applications in genetic studies (Tada et al., 1983).

  • Mutagenicity Studies : Compounds like 2-amino-9H-pyrido[2,3-b]indole have been identified as potent mutagens, particularly affecting Salmonella typhimurium strains, which is significant in the study of carcinogens (Yoshida et al., 1978).

  • Catalysis and Synthesis : The compound is also used in catalytic processes, such as in Pd-NHC catalyzed Suzuki–Miyaura coupling reactions, for synthesizing 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamides (Reddy et al., 2019).

  • Material Science Applications : New bipolar host molecules derived from this compound were synthesized for use in blue phosphorescent organic light-emitting diodes, demonstrating its utility in advanced material science (Cho et al., 2014).

properties

IUPAC Name

3-bromo-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYTWNRGOGEHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.